1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol is a chemical compound that features a cyclopropane ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with cyclopropanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole: A precursor in the synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol.
Cyclopropanone: Another precursor used in the synthesis.
1-arylpyrazoles: Compounds with similar pyrazole moieties but different substituents.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-2-11-6-3-8(10-11)7-9(12)4-5-9/h3,6,12H,2,4-5,7H2,1H3 |
InChI Key |
OHGUNJWKUAZWOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CC2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.